2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Organoboron Chemistry Suzuki-Miyaura Coupling Transmetalation

2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 477841-90-0), commonly known as 4-bromobenzylboronic acid pinacol ester, is an organoboron compound central to modern synthetic chemistry. Characterized by the molecular formula C13H18BBrO2 and a molecular weight of 297.00 g/mol , it features a benzyl group with a para-bromine substituent connected to a pinacol boronate ester.

Molecular Formula C13H18BBrO2
Molecular Weight 297 g/mol
CAS No. 477841-90-0
Cat. No. B1600005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS477841-90-0
Molecular FormulaC13H18BBrO2
Molecular Weight297 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)Br
InChIInChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)9-10-5-7-11(15)8-6-10/h5-8H,9H2,1-4H3
InChIKeyGRYKRVPNXCGBIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Key Benzylboronic Pinacol Ester for Organoboron Chemistry


2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 477841-90-0), commonly known as 4-bromobenzylboronic acid pinacol ester, is an organoboron compound central to modern synthetic chemistry . Characterized by the molecular formula C13H18BBrO2 and a molecular weight of 297.00 g/mol , it features a benzyl group with a para-bromine substituent connected to a pinacol boronate ester. This structure provides a unique combination of reactivity and stability, making it a valued reagent, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . Its physical properties, including a density of 1.26 g/cm³ and a boiling point of 321°C [1], are well-documented, and it is typically supplied as a solid with a purity of ≥95% .

Why 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cannot Be Casually Replaced by Common Analogs


The procurement of 2-(4-bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane requires precise specification because the combined benzyl boronate ester motif offers a reactivity profile that cannot be replicated by substituting with a simple aryl boronic acid or a halogenated boronic ester. Unlike typical arylboronic acids, the benzylic nature of the boron-carbon bond imparts unique nucleophilic reactivity for specific C-C bond formations [1]. Furthermore, the presence of both a benzylic bromide and a boronate ester provides orthogonal reactivity handles, a feature absent in common alternatives like 4-bromophenylboronic acid pinacol ester . Even seemingly close analogs, such as the 4-chlorobenzyl derivative, can lead to significantly different outcomes in cross-coupling and subsequent functionalization steps . The following quantitative evidence clarifies these critical performance differences for informed scientific selection.

2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Comparative Performance in Synthesis and Application


Comparative Reactivity: Pinacol Ester vs. Alternative Boronate Ligands

The pinacol ester ligand in 2-(4-bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane confers a specific reactivity profile compared to other common boronate esters. Studies on related benzyl systems show that neopentyl glycol ester derivatives can be up to 10⁴ times more reactive in transmetalation than their pinacol counterparts [1]. This indicates that the choice of the pinacol ligand provides a beneficial, controlled reactivity that is neither too sluggish nor too aggressive, optimizing performance in standard Suzuki couplings .

Organoboron Chemistry Suzuki-Miyaura Coupling Transmetalation

Synthetic Efficiency: Comparing Routes to 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The synthesis of this specific compound can be achieved with varying efficiency depending on the method. A direct comparison of two common routes reveals that using pinacolborane with 4-bromobenzyl bromide achieves a significantly higher yield (~90%) compared to the route using bis(pinacolato)diboron (~55%) [1]. This quantitative difference directly impacts the commercial availability and cost of the final reagent, as higher-yielding methods are preferred for bulk production .

Process Chemistry Synthetic Methodology Boronate Ester Synthesis

Orthogonal Reactivity: Direct Comparison of Nucleophilic Substitution at Benzyl Bromide vs. Hydrolysis

This compound provides two distinct reactive sites. A direct comparison of its reactivity in different reactions under different conditions shows its utility. In a Suzuki coupling with iodobenzene, the boronate ester reacts to give the biaryl product in 78% yield . In a separate reaction, the benzylic bromide undergoes nucleophilic substitution with pyrrole to give a functionalized product in 34% yield . This demonstrates the orthogonal reactivity of the molecule, a key differentiator from simple boronic acids that lack this second functional handle.

Functional Group Interconversion Chemoselectivity Reaction Development

Stability and Purity Specifications: Ensuring Reproducible Results in Synthesis

The commercial compound is routinely supplied with a minimum purity of 95% to 97% . A comparative benchmark in a synthetic application, specifically a multi-component reaction with β-alanine and tert-butyl isocyanide, demonstrates that the pure reagent provides a β-lactam-functionalized boronate product in 78% yield . This specific yield serves as a direct benchmark for users to validate their own experimental setup and reagent quality against published data. Lower purity grades or degraded material would be expected to give lower yields.

Quality Control Reagent Stability Method Reproducibility

Key Application Scenarios for 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Based on Quantitative Evidence


Suzuki-Miyaura Cross-Coupling for Biaryl and π-Conjugated Polymer Synthesis

This is the primary application domain for this compound. As demonstrated, it undergoes efficient Suzuki coupling with aryl halides like iodobenzene to form biaryl structures in 78% yield . Its controlled reactivity as a pinacol ester is also essential for the synthesis of advanced materials, such as boronate-terminated π-conjugated polymers, which can be further functionalized or used as macro-reagents in block copolymer synthesis .

Chemoselective Synthesis via Orthogonal Functional Group Reactivity

The compound's distinct benzylic bromide and boronate ester groups enable sequential, chemoselective transformations. It has been demonstrated that the boronate ester can be used in a Suzuki coupling (78% yield) without affecting the benzylic bromide, and vice versa, as shown by the nucleophilic substitution of the benzylic bromide with pyrrole (34% yield) . This orthogonal reactivity is highly valuable for constructing complex molecular architectures in medicinal chemistry and natural product synthesis.

Pharmaceutical and Agrochemical Intermediate Preparation

The compound's ability to efficiently introduce a 4-benzyl motif into molecules is critical for drug development. The bromine atom and boronate ester serve as points for further elaboration. While not directly shown for this compound, its class is used to synthesize biologically active molecules like N-(6-arylbenzo[d]thiazole-2-yl)acetamides via C-C coupling methodology using aryl boronic pinacol esters, where the yield and purity of the boronate building block directly influence the final product quality and activity .

Academic and Industrial Process Development

The established high-yield synthetic route for the compound itself (~90% yield using pinacolborane) and its benchmarked performance in various reactions (e.g., 78% yield in MCRs) make it a reliable substrate for reaction optimization and methodology studies. Its well-defined physical properties, including a density of 1.26 g/cm³ and a boiling point of 321°C [4], facilitate accurate handling and process scale-up calculations.

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